molecular formula C14H21NO2 B334682 N-cyclooctyl-2-methyl-3-furamide

N-cyclooctyl-2-methyl-3-furamide

Cat. No.: B334682
M. Wt: 235.32 g/mol
InChI Key: RZBVILMBKQJOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-methyl-3-furamide is a synthetic furamide derivative characterized by a furan ring substituted with a methyl group at the 2-position and a cyclooctylamide moiety at the 3-position. Furamides are widely studied for pesticidal and pharmaceutical applications, with substituents on the furan ring and amide nitrogen critically determining solubility, stability, and biological interactions.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-cyclooctyl-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H21NO2/c1-11-13(9-10-17-11)14(16)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,16)

InChI Key

RZBVILMBKQJOKN-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NC2CCCCCCC2

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-cyclooctyl-2-methyl-3-furamide and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Furan-3-carboxamide 2-methyl, N-cyclooctyl Hypothesized pesticidal activity* N/A
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide Furan-2-carboxamide 5-nitro, N-[3-(trifluoromethyl)phenyl] High polarity (nitro group), potential herbicide
Cyprofuram Cyclopropane-furamide N-(3-chlorophenyl), tetrahydro-2-oxo-3-furanyl Fungicide (cellulose biosynthesis inhibition)
Flutolanil Benzamide N-(3-(1-methylethoxy)phenyl), 2-trifluoromethyl Systemic fungicide (rice blast control)

*Hypothesized based on structural parallels to cyprofuram and flutolanil.

Key Comparisons

  • In contrast, the methyl group in this compound may reduce steric hindrance, favoring membrane permeability. The cyclooctyl group in the target compound introduces significant lipophilicity compared to the trifluoromethylphenyl group in ’s compound, which balances hydrophobicity with electron-withdrawing effects .
  • Applications :

    • Cyprofuram () and flutolanil both target fungal pathogens but differ in scaffold (furamide vs. benzamide). This compound’s cyclooctyl group may confer unique binding kinetics, akin to bulky substituents in flubenzimine (), which disrupts insect molting .
  • Synthetic Challenges :

    • highlights advanced LC/MS methodologies for characterizing complex furamides. While this compound lacks explicit synthetic data, similar UPLC conditions (e.g., C18 columns with acetonitrile/water gradients) could be employed for purity analysis .

Research Findings and Limitations

  • Gaps in Data : Direct biological or physicochemical data for this compound are absent in the provided evidence. Conclusions are inferred from structural analogs, necessitating experimental validation.
  • Contradictions : The trifluoromethyl group in flutolanil () enhances fungicidal activity, but its absence in this compound may shift target specificity toward insects or bacteria.

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